1,2-Cyclohexanediol

Catalog No.
S572973
CAS No.
931-17-9
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Cyclohexanediol

CAS Number

931-17-9

Product Name

1,2-Cyclohexanediol

IUPAC Name

cyclohexane-1,2-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2

InChI Key

PFURGBBHAOXLIO-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)O)O

Synonyms

1,2-cyclohexanediol, 1,2-cyclohexanediol, (cis)-isomer, 1,2-cyclohexanediol, (trans)-isomer, cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol

Canonical SMILES

C1CCC(C(C1)O)O
  • Pharmaceutical Intermediate

    One of the primary applications of 1,2-cyclohexanediol is as a starting material for the synthesis of various pharmaceuticals. Due to its diol functionality, it can be readily modified to create complex molecules with desired medicinal properties. However, specific details about the drugs it contributes to are not readily available in publicly accessible scientific publications.

  • Organic Synthesis

    Researchers have explored using 1,2-cyclohexanediol as a building block for the synthesis of more complex organic molecules. Its cyclic structure and the presence of two hydroxyl groups offer versatility for creating new functional materials. Research into this area is ongoing, and further exploration may reveal additional applications.

  • Study of Chirality

    1,2-Cyclohexanediol exists in two stereoisomeric forms: cis and trans []. These isomers have identical chemical formulas but differ in the spatial arrangement of their atoms. Studying the behavior of these isomers can provide valuable insights into the importance of chirality in various chemical processes.

1,2-Cyclohexanediol is a diol compound characterized by a cyclohexane ring with two hydroxyl (-OH) groups located at the first and second carbon atoms. Its molecular formula is C6H12O2C_6H_{12}O_2, and it has a molecular weight of approximately 116.16 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with the trans form being more commonly studied due to its stability and distinct properties. This compound can be found naturally in substances such as castoreum, which is derived from the glands of beavers, and plays a role in various biological processes .

  • Safety Data Sheet: It is recommended to consult the Safety Data Sheet (SDS) for specific information on handling and disposal procedures [].
, particularly oxidation and reduction processes. It can be oxidized to form 2-hydroxycyclohexanone through the action of specific enzymes like cyclohexane-1,2-diol dehydrogenase, which utilizes NAD+ as a cofactor . Additionally, it can undergo further oxidation to produce adipic acid, an important precursor in the synthesis of nylon and other polymers .

The oxidation pathway typically involves:

  • Oxidation to Epoxide: Cyclohexene is first oxidized to form an epoxide.
  • Hydrolysis to 1,2-Cyclohexanediol: This epoxide can then hydrolyze to yield 1,2-cyclohexanediol.
  • Further Oxidation: The diol can subsequently be oxidized to adipic acid .

1,2-Cyclohexanediol exhibits various biological activities, primarily as a metabolite in the degradation pathways of cyclohexene oxide and related compounds. Its presence has been linked to metabolic processes in microorganisms that utilize it as a carbon source. Additionally, studies have indicated potential antioxidant properties, although more research is needed to fully elucidate its biological roles .

Several methods exist for synthesizing 1,2-cyclohexanediol:

  • Direct Epoxidation and Hydrolysis: This method involves the epoxidation of cyclohexene followed by hydrolysis to yield 1,2-cyclohexanediol .
  • Hydrogenation of Catechol: Catechol can be hydrogenated under specific conditions to produce 1,2-cyclohexanediol .
  • Catalytic Oxidation of Cyclohexene: This method employs catalysts to oxidize cyclohexene directly into 1,2-cyclohexanediol .
  • Continuous Flow Microreactor Techniques: Recent advancements have allowed for continuous flow synthesis methods that enhance efficiency and yield when producing trans-1,2-cyclohexanediol .

1,2-Cyclohexanediol finds applications across various fields:

  • Chemical Industry: It serves as an intermediate for synthesizing other chemicals, including adipic acid.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Cosmetics and Personal Care Products: It is used as a humectant or moisturizer due to its hydrophilic nature .

Research on interaction studies involving 1,2-cyclohexanediol primarily focuses on its metabolic pathways and interactions with enzymes. The compound's metabolism by microorganisms has been studied extensively, revealing insights into its role as a carbon source and its enzymatic conversions . Additionally, studies have explored its interactions with various catalysts during oxidation reactions aimed at producing valuable chemical precursors like adipic acid .

Several compounds are structurally or functionally similar to 1,2-cyclohexanediol:

Compound NameStructure TypeKey Characteristics
Cyclopentane-1,2-diolCyclic diolSmaller ring structure; fewer carbons
1,3-CyclohexanediolCyclic diolHydroxyl groups on different carbons
CyclohexanolMonohydroxy alcoholContains only one hydroxyl group
2-HydroxycyclohexanoneKetoneRelated oxidation product

Uniqueness of 1,2-Cyclohexanediol

1,2-Cyclohexanediol's unique structural configuration allows it to participate in specific reactions that are not possible for other similar compounds. Its ability to exist in both cis and trans forms also contributes to its distinct chemical behavior compared to other diols or cyclic compounds.

XLogP3

0.2

Other CAS

54383-22-1
1792-81-0
1460-57-7
931-17-9

Wikipedia

Trans-1,2-cyclohexanediol
(cis/trans)-cyclohexane-1,2-diol

Dates

Modify: 2023-08-15

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